3-Pyridinecarbonitrile, 6-acetyl-1,2-dihydro-2-oxo-(9CI)
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Overview
Description
6-Acetyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyridines This compound is characterized by the presence of an acetyl group, an oxo group, and a carbonitrile group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be achieved through various methods. One common approach involves the condensation of formaldehyde with CH acids and enamines in a one-pot reaction . Another method includes the diazotization of 4,5,6,7-tetrahydro-1,3-benzothiazole amine followed by coupling with 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile under suitable experimental conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates.
Reduction: Corresponding reduced forms of the compound.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
6-Acetyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-acetyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein, potentially inhibiting its function . The compound’s ability to form coordination complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydropyridine-3,4-dicarbonitriles: These compounds share a similar pyridine core and exhibit comparable biological activities.
5-Fluoro-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarbonitrile: Another related compound with similar structural features.
Uniqueness
6-Acetyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential as a pharmacophore make it a valuable compound for further research and development.
Properties
CAS No. |
19841-84-0 |
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Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
6-acetyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6N2O2/c1-5(11)7-3-2-6(4-9)8(12)10-7/h2-3H,1H3,(H,10,12) |
InChI Key |
JKXCIIAOHKFOBE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C(=O)N1)C#N |
Canonical SMILES |
CC(=O)C1=CC=C(C(=O)N1)C#N |
Synonyms |
3-Pyridinecarbonitrile, 6-acetyl-1,2-dihydro-2-oxo- (9CI) |
Origin of Product |
United States |
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